Chlorobenzene-3,5-D2
Overview
Description
Synthesis Analysis
Chlorobenzene can be synthesized by the direct chlorination of benzene . A process for the production of chlorobenzene has been patented, which involves contacting a gaseous flow comprising benzene, oxygen, and a halogenating agent at a temperature of from 190° to 230° C., with a fluidized catalyst comprising copper .
Molecular Structure Analysis
The molecular formula of Chlorobenzene-3,5-D2 is C6H3D2Cl . The molecular weight is 114.569 Da .
Chemical Reactions Analysis
This compound is expected to have similar reactivity to Chlorobenzene. The oxidation of Chlorobenzene has been studied, and it was found that V2O5 is the main active component for Chlorobenzene oxidation .
Physical and Chemical Properties Analysis
This compound has a boiling point of 172.2 °C and a melting point of -15.5 °C. It is soluble in organic solvents such as tetrahydrofuran, chloroform, and ethyl acetate.
Scientific Research Applications
Catalytic Oxidation
Chlorobenzene is used in studies exploring catalytic oxidation processes. For example, Wang et al. (2015) investigated the catalytic oxidation of chlorinated benzenes, including chlorobenzene, over V2O5/TiO2 catalysts. They found that molecular structural properties significantly influenced oxidation rates, shedding light on the role of chlorinated benzenes in catalytic processes (Wang et al., 2015).
Degradation in Non-Thermal Plasma
The degradation of chlorobenzene in non-thermal plasma reactors is another area of study. Jiang et al. (2017) demonstrated that CeO2/HZSM-5 catalysts significantly enhanced the removal of chlorobenzene in such reactors, contributing to energy efficiency and reducing by-products (Jiang et al., 2017).
Microbial Transformation
The microbial transformation of chlorobenzenes, including chlorobenzene, has been studied by Adrian et al. (2000). They discovered a bacterial strain capable of reductive dechlorination of chlorobenzenes, offering insights into environmental bioremediation processes (Adrian et al., 2000).
Oxidation with Fenton's Reagent
Sedlak and Andren (1991) explored the oxidation of chlorobenzene using Fenton's reagent, revealing the formation of various chlorinated and nonchlorinated compounds. This study contributes to understanding the chemical behavior of chlorobenzene under specific oxidative conditions (Sedlak & Andren, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-3,5-dideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-PBNXXWCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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